(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Similar compounds have been found to target enzymes likePI3Kα/mTOR . These enzymes play crucial roles in cell growth, proliferation, and survival.
Mode of Action
Based on the structure and properties of similar compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, if it targets PI3Kα/mTOR as suggested, it could impact the PI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation . .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic properties as assessed by admet . This suggests that the compound could have a good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycemic effects . This suggests that the compound could have similar effects, but more research is needed to confirm this.
Properties
IUPAC Name |
ethyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-4-28-21(26)18-13(2)23-22-24(19(18)16-6-5-11-29-16)20(25)17(30-22)12-14-7-9-15(27-3)10-8-14/h5-12,19H,4H2,1-3H3/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBZIBSZMZQZKI-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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